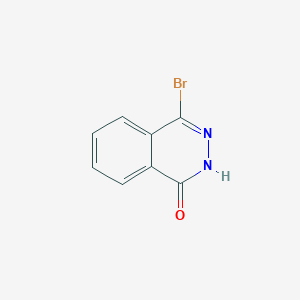

4-Bromophthalazin-1(2H)-one

Descripción general

Descripción

Aladapcin es un metabolito microbiano conocido por su capacidad para mejorar la resistencia del huésped contra las infecciones bacterianas. Es producido por un aislado de suelo clasificado como especie Nocardia SANK 60484. El compuesto es un polvo amorfo blanco anfótero con la fórmula molecular C13H25N5O5. Aladapcin consta de dos moléculas de D-alanina y una molécula de ácido meso-diaminopimélico, formando una estructura tripeptídica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Aladapcin se obtiene principalmente mediante fermentación microbiana. El aislado de suelo especie Nocardia SANK 60484 se cultiva, y el compuesto se aísla del filtrado del cultivo. El proceso de aislamiento implica varios pasos, incluyendo extracción, purificación y caracterización utilizando técnicas como espectroscopia infrarroja, espectroscopia de resonancia magnética nuclear y espectrometría de masas de bombardeo de átomos rápidos .

Métodos de producción industrial

La producción industrial de Aladapcin sigue un proceso similar de fermentación microbiana. Se utilizan tanques de fermentación a gran escala para cultivar la especie Nocardia, y el compuesto se extrae y purifica mediante técnicas de cromatografía y cristalización a escala industrial. El proceso de producción se optimiza para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costes de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

Aladapcin experimenta diversas reacciones químicas, incluyendo:

Oxidación: Aladapcin puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para producir formas reducidas con diferentes actividades biológicas.

Sustitución: Aladapcin puede experimentar reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de Aladapcin, así como análogos sustituidos con actividades biológicas modificadas.

Aplicaciones Científicas De Investigación

Aladapcin tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo para estudiar la síntesis de péptidos y los metabolitos microbianos.

Biología: Se investiga su papel en la mejora de la resistencia del huésped contra las infecciones bacterianas.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de infecciones bacterianas debido a sus propiedades inmunomoduladoras.

Industria: Se utiliza en el desarrollo de nuevos agentes antimicrobianos y como modulador del sabor en composiciones comestibles

Mecanismo De Acción

Aladapcin ejerce sus efectos mejorando la respuesta inmune del huésped contra las infecciones bacterianas. Interactúa con dianas moleculares y vías específicas implicadas en la respuesta inmune, lo que lleva a una mayor resistencia contra los patógenos bacterianos. Las dianas moleculares y vías exactas todavía están bajo investigación, pero se cree que modula la actividad de las células inmunitarias y las citoquinas .

Comparación Con Compuestos Similares

Compuestos similares

Vancomicina: Otro metabolito microbiano con propiedades antibacterianas.

Teicoplanina: Similar a la Vancomicina, se utiliza para tratar infecciones bacterianas.

Bacitracina: Un antibiótico peptídico con un modo de acción similar.

Singularidad de Aladapcin

Aladapcin es única debido a su estructura tripeptídica específica y su capacidad para mejorar la resistencia del huésped contra las infecciones bacterianas. A diferencia de otros compuestos similares, Aladapcin es producida por especies de Nocardia y tiene propiedades inmunomoduladoras distintas que la convierten en un candidato prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

4-Bromophthalazin-1(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its structural characteristics, including the presence of a bromine atom and a phthalazinone moiety, contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensible tables.

- IUPAC Name : this compound

- CAS Number : 19064-73-4

- Molecular Formula : C8H5BrN2O

- Molecular Weight : 225.05 g/mol

- Structure :

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.

Data Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits cytokine production |

Case Study 1: Antimicrobial Testing

A comprehensive study conducted by researchers at a university laboratory tested this compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Research

In another notable study, the effects of this compound were analyzed on human breast cancer cell lines (MCF-7). The compound was shown to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Oxidative Stress : It can induce oxidative stress in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response during inflammation.

Propiedades

IUPAC Name |

4-bromo-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXVJJHOVGTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346714 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-73-4 | |

| Record name | 4-bromo-2H-phthalazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydrophthalazin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 4-Bromophthalazin-1(2H)-one as described in the research?

A1: The research highlights an effective method for synthesizing this compound, which is a crucial intermediate in organic synthesis. [, ] The described method involves a two-step process:

- Formation of phthalazin-1(2H)-ones: This is achieved through the reaction of 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones with hydrazine. []

- Regioselective bromination: The synthesized phthalazin-1(2H)-ones are then selectively brominated at the 4-position using benzyltrimethylammonium tribromide (BTMA-Br3), leading to the formation of this compound. []

Q2: What makes this compound a valuable compound for further chemical synthesis?

A2: The bromine atom in this compound serves as a useful handle for further chemical transformations. For instance, the research demonstrates its application in palladium-catalyzed sulfanylation reactions. [] These reactions allow for the introduction of various alkylsulfanyl groups at the 4-position of the phthalazin-1(2H)-one scaffold, yielding 4-alkylsulfanylphthalazin-1(2H)-ones. This highlights the potential of this compound as a versatile intermediate for synthesizing a diverse range of substituted phthalazin-1(2H)-one derivatives, which could be of interest for drug discovery and material science applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.